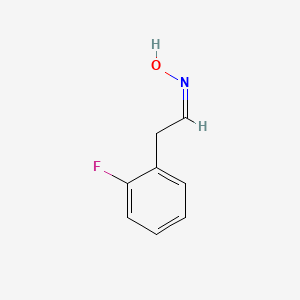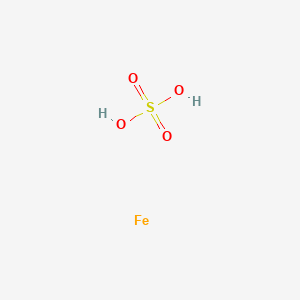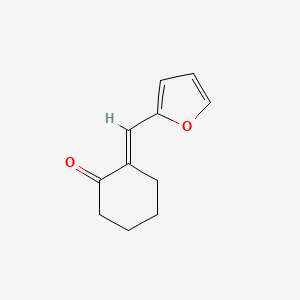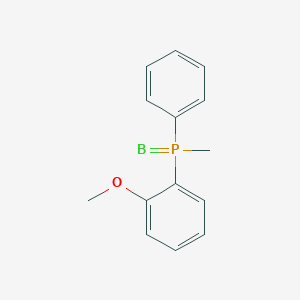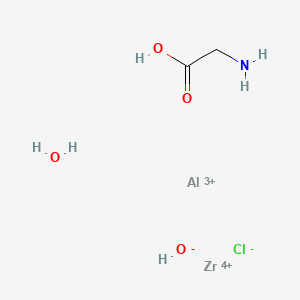
Ammonium chromic sulfate dodecahydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ammonium chromic sulfate dodecahydrate, also known as ammonium chromium(III) sulfate dodecahydrate, is an inorganic compound with the formula ( \text{NH}_4\text{Cr(SO}_4\text{)}_2 \cdot 12\text{H}_2\text{O} ). It is a double salt of chromium, ammonium, and sulfuric acid, and crystallizes from water solutions as a dodecahydrate. This compound is known for its blue-violet crystalline appearance and is used in various applications, including as a mordant in dyeing .
Synthetic Routes and Reaction Conditions:
-
Reaction between Chromium and Ammonium Sulfates: This method involves the reaction of chromium(III) sulfate dodecahydrate with ammonium sulfate. The compounds are dissolved in hot water separately and then mixed with intense stirring. Cooling or evaporation of the solution leads to the crystallization of this compound . [ \text{(NH}_4\text{)}_2\text{SO}_4 + \text{Cr}_2\text{(SO}_4\text{)}_3 = 2\text{NH}_4\text{Cr(SO}_4\text{)}_2 ]
-
Reaction between Ammonium Dichromate, Sulfuric Acid, and Hydrogen Peroxide: In this method, ammonium dichromate reacts with sulfuric acid and hydrogen peroxide. The reaction mixture is stirred until precipitation stops, followed by filtration and washing with ethanol or acetone . [ \text{(NH}_4\text{)}_2\text{Cr}_2\text{O}_7 + 3\text{H}_2\text{O}_2 + 4\text{H}_2\text{SO}_4 = 2\text{NH}_4\text{Cr(SO}_4\text{)}_2 + \text{H}_2\text{O} ]
-
Reaction with Reducing Agents: Ammonium dichromate reacts with sulfuric acid and reducing agents such as ethanol, isopropanol, oxalic acid, formic acid, or glucose . [ \text{(NH}_4\text{)}_2\text{Cr}_2\text{O}_7 + 3\text{C}_2\text{H}_5\text{OH} + 4\text{H}_2\text{SO}_4 = 2\text{NH}_4\text{Cr(SO}_4\text{)}_2 + 3\text{CH}_3\text{COH} + 7\text{H}_2\text{O} ]
Industrial Production Methods: The industrial production of this compound typically involves large-scale reactions similar to the synthetic routes mentioned above, with precise control over reaction conditions to ensure high yield and purity.
Types of Reactions:
Oxidation-Reduction Reactions: this compound can undergo redox reactions where chromium(III) is oxidized to chromium(VI) or reduced to chromium(II) depending on the reagents and conditions used.
Substitution Reactions: The compound can participate in substitution reactions where the sulfate ions are replaced by other anions under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Ethanol, isopropanol, oxalic acid, formic acid, glucose.
Major Products Formed:
Oxidation: Chromium(VI) compounds such as chromates and dichromates.
Reduction: Chromium(II) compounds.
Applications De Recherche Scientifique
Ammonium chromic sulfate dodecahydrate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in various chemical reactions and as a standard in analytical chemistry.
Biology: Employed in staining techniques for microscopy and as a fixative for biological specimens.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized as a mordant in dyeing textiles, in tanning leather, and in the production of pigments.
Mécanisme D'action
The mechanism of action of ammonium chromic sulfate dodecahydrate involves the interaction of chromium(III) ions with various molecular targets. Chromium(III) ions can form complexes with DNA and proteins, affecting their structure and function . The compound’s ability to penetrate cell membranes is limited, but it can exert its effects through the formation of stable complexes with cellular components .
Comparaison Avec Des Composés Similaires
Potassium Chromium(III) Sulfate Dodecahydrate (Potassium Alum): Similar in structure and properties, but contains potassium instead of ammonium.
Chromium(III) Sulfate: Lacks the ammonium component and is used in different applications.
Ammonium Aluminum Sulfate Dodecahydrate (Ammonium Alum): Contains aluminum instead of chromium and is used in water purification and as a food additive.
Uniqueness: Ammonium chromic sulfate dodecahydrate is unique due to its specific combination of chromium and ammonium ions, which imparts distinct chemical properties and applications, particularly in dyeing and tanning processes .
Propriétés
IUPAC Name |
azanium;chromium(3+);hydrogen sulfate;dodecahydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H3N.2H2O4S.12H2O/c;;2*1-5(2,3)4;;;;;;;;;;;;/h;1H3;2*(H2,1,2,3,4);12*1H2/q+3;;;;;;;;;;;;;;;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIVUXDNQPIGCAP-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].O.O.O.O.O.O.O.O.O.O.O.O.OS(=O)(=O)[O-].OS(=O)(=O)[O-].[Cr+3] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrH30NO20S2+2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10022-47-6 |
Source


|
| Record name | Ammonium chromic sulfate dodecahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010022476 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AMMONIUM CHROMIC SULFATE DODECAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/501DQ4609S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

